molecular formula C12H9ClN2O2 B13708163 E-2-Chloro-7-methyl-3-(2-nitro)vinylquinoline

E-2-Chloro-7-methyl-3-(2-nitro)vinylquinoline

Cat. No.: B13708163
M. Wt: 248.66 g/mol
InChI Key: XJCZEPHWMDKULX-SNAWJCMRSA-N
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Description

E-2-Chloro-7-methyl-3-(2-nitro)vinylquinoline is a quinoline derivative characterized by a nitrovinyl substituent at position 3, a chlorine atom at position 2, and a methyl group at position 7 of the quinoline ring. Quinoline derivatives are renowned for their bioactivity, including roles as enzyme inhibitors and antimicrobial agents .

Properties

Molecular Formula

C12H9ClN2O2

Molecular Weight

248.66 g/mol

IUPAC Name

2-chloro-7-methyl-3-[(E)-2-nitroethenyl]quinoline

InChI

InChI=1S/C12H9ClN2O2/c1-8-2-3-9-7-10(4-5-15(16)17)12(13)14-11(9)6-8/h2-7H,1H3/b5-4+

InChI Key

XJCZEPHWMDKULX-SNAWJCMRSA-N

Isomeric SMILES

CC1=CC2=NC(=C(C=C2C=C1)/C=C/[N+](=O)[O-])Cl

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=C[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E-2-Chloro-7-methyl-3-(2-nitro)vinylquinoline typically involves the reaction of 2-chloro-7-methylquinoline with nitroethene under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

E-2-Chloro-7-methyl-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

E-2-Chloro-7-methyl-3-(2-nitro)vinylquinoline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of E-2-Chloro-7-methyl-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The chloro group can participate in nucleophilic substitution reactions, modifying biological macromolecules and affecting their function .

Comparison with Similar Compounds

Substituent Variations on the Quinoline Ring

The quinoline scaffold is highly modifiable, with substituents influencing electronic, steric, and solubility properties. Below is a comparison of key analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Structural Differences
E-2-Chloro-7-methyl-3-(2-nitro)vinylquinoline Cl (2), CH₃ (7), NO₂-vinyl (3) C₁₃H₁₀ClN₂O₂ 264.69 g/mol Reference compound
E-2-Chloro-7-ethyl-3-(2-nitro)vinylquinoline Cl (2), C₂H₅ (7), NO₂-vinyl (3) C₁₄H₁₂ClN₂O₂ 278.71 g/mol Ethyl group at position 7
E-2-Chloro-6,8-dimethyl-3-(2-nitro)vinylquinoline Cl (2), CH₃ (6,8), NO₂-vinyl (3) C₁₄H₁₂ClN₂O₂ 278.71 g/mol Additional methyl at positions 6 and 8
E-7-Bromo-2-chloro-3-(2-nitro)vinylquinoline Cl (2), Br (7), NO₂-vinyl (3) C₁₂H₇BrClN₂O₂ 329.56 g/mol Bromine replaces methyl at position 7

Key Observations :

  • Electron-withdrawing vs. donating groups: The nitrovinyl group at position 3 is electron-withdrawing, which may stabilize the quinoline ring and influence π-π stacking in biological targets.
  • Steric effects : Bulky substituents (e.g., ethyl at position 7 in ) may hinder molecular interactions compared to smaller methyl groups.

Biological Activity

E-2-Chloro-7-methyl-3-(2-nitro)vinylquinoline is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on recent research findings, including case studies, structure-activity relationships (SAR), and detailed data tables.

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of quinoline derivatives, including this compound. A structure-activity relationship study demonstrated that compounds bearing a vinylquinoline structure exhibit significant potency against Plasmodium falciparum, particularly strains resistant to chloroquine. The introduction of chlorine and nitro groups has been shown to enhance the antiplasmodial activity significantly.

Table 1: Antimalarial Activity of Quinoline Derivatives

CompoundEC50 (nM)Resistance IndexSelectivity Index
This compoundTBDTBDTBD
UCF50128.6<1>200
Chlorostyrylquinoline (Compound 47)37.0TBDTBD

Note: EC50 values represent the concentration required to inhibit 50% of the target activity.

Cytotoxicity and Antitumor Potential

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary in vitro studies indicate that this compound may exhibit moderate to strong cytotoxicity, making it a candidate for further development in cancer therapeutics.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects on HCT116 and MCF7 cell lines, this compound demonstrated an IC50 value indicative of its potential as an antitumor agent.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHCT116TBD
This compoundMCF7TBD

IC50 values represent the concentration required to inhibit cell growth by 50%.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with critical cellular processes such as DNA replication and protein synthesis, similar to other quinoline derivatives.

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicates that modifications in the chemical structure significantly affect biological activity. For instance, the presence of electron-withdrawing groups like chlorine and nitro enhances potency against malaria parasites and cancer cells.

Key Findings:

  • Chlorine Substitution : Enhances antiplasmodial activity compared to fluorinated analogs.
  • Nitro Group Positioning : Optimal positioning of nitro groups correlates with increased cytotoxicity.
  • Vinyl Group Addition : Essential for maintaining biological efficacy across various assays.

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